molecular formula C12H13FO3 B1325268 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid CAS No. 898765-93-0

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid

Cat. No.: B1325268
CAS No.: 898765-93-0
M. Wt: 224.23 g/mol
InChI Key: HUDQRZXOWPVVDO-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid typically involves the introduction of the fluoro and methyl groups onto the aromatic ring, followed by the formation of the ketone and carboxylic acid functionalities. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluoro-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation and hydrolysis steps. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 5-(3-Fluoro-4-methylphenyl)-5-hydroxyvaleric acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro and ketone groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid

Comparison

5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid is unique due to the presence of both a fluoro-substituted aromatic ring and a ketone group, which confer distinct chemical reactivity and potential applications. In contrast, similar compounds like 3-Fluoro-4-methylphenylboronic acid and 3-Fluoro-4-methoxyphenylboronic acid lack the ketone functionality, resulting in different chemical properties and applications.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDQRZXOWPVVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645313
Record name 5-(3-Fluoro-4-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-93-0
Record name 3-Fluoro-4-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluoro-4-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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